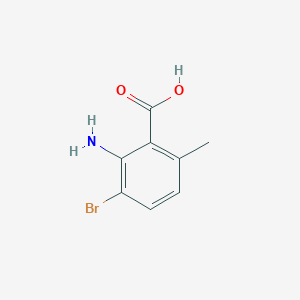

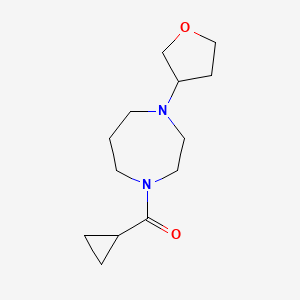

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide" is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to its potential interactions with biological receptors. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their interactions with dopamine receptors, which can be informative for understanding the potential biological activity of the compound .

Synthesis Analysis

The synthesis of related compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. These compounds are synthesized and tested for their binding affinity to dopamine receptors, particularly the D4 and D2 subtypes . Another study discusses the synthesis of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, which are potent dopamine D3 receptor ligands . These methods could potentially be adapted for the synthesis of "N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide" by incorporating the appropriate thiophene and benzylpiperazine moieties.

Molecular Structure Analysis

The molecular structure of related benzamide compounds has been characterized, revealing that the fused six-membered ring often adopts a half-chair conformation. Additionally, these molecules can exhibit conformational disorder, as seen in the case of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides . This information suggests that "N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide" may also exhibit similar conformational properties, which could influence its binding to biological targets.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the compound of interest. However, the binding profile of similar compounds to dopamine receptors is well-studied. For instance, certain benzamide derivatives have shown high affinity and selectivity for the dopamine D4 receptor, with significant selectivity over D2, 5-HT1A, and adrenergic alpha1 receptors . This suggests that "N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide" could potentially undergo similar receptor binding interactions, which could be explored through further chemical and pharmacological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the structural analogues discussed exhibit various modes of supramolecular aggregation, such as π-π stacking interactions, C-H...π hydrogen bonds, and C-H...O hydrogen bonds . These interactions are crucial for the stability and solubility of the compounds and could be relevant for the compound "N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide" as well. Understanding these properties would be essential for predicting its behavior in biological systems and its potential as a therapeutic agent.

Applications De Recherche Scientifique

Dual Antidepressant Action

A study highlighted the synthesis of benzo[b]thiophene derivatives, including those similar to N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide, showing potential as dual-action antidepressants. These compounds demonstrated good values for 5-HT1A receptor affinity and serotonin reuptake inhibition, which are critical in treating depression (Orus et al., 2002).

Binding Affinity and Molecular Docking Studies

Another research focused on the synthesis and biological evaluation of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, closely related to the compound . These derivatives showed significant affinity towards 5-HT1A receptors, with molecular docking studies revealing crucial electrostatic interactions explaining this affinity (Pessoa‐Mahana et al., 2012).

Dopamine D4 Ligand

A different study synthesized a series of 1-aryl-4-alkylpiperazines, similar to the target compound, which showed high affinity for dopamine D4 receptors. This study is crucial in understanding the role of such compounds in modulating dopamine receptors (Perrone et al., 1998).

Synthesis and Structural Characterization

Another significant research involved designing and synthesizing novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, structurally related to the target compound. The study contributed to the structural characterization of such compounds, enhancing understanding of their properties (Yang Jing, 2010).

Propriétés

IUPAC Name |

N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O2S/c1-20(27-26(30)22-11-6-7-12-23(22)31-2)25(24-13-8-18-32-24)29-16-14-28(15-17-29)19-21-9-4-3-5-10-21/h3-13,18,20,25H,14-17,19H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSDPKKDKLLNMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004073.png)

![(E)-4-(Dimethylamino)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-enamide](/img/structure/B3004075.png)

![3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde](/img/structure/B3004076.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)

![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)

![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)

![N-(4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3004091.png)